1-[3-(bromomethyl)azetidin-1-yl]ethan-1-one
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Overview
Description
1-[3-(Bromomethyl)azetidin-1-yl]ethan-1-one is a chemical compound with the molecular formula C6H10BrNO and a molecular weight of 192.1 g/mol
Preparation Methods
The synthesis of 1-[3-(bromomethyl)azetidin-1-yl]ethan-1-one typically involves the bromination of azetidine derivatives. One common synthetic route includes the reaction of azetidine with bromoacetyl bromide under controlled conditions to yield the desired product . Industrial production methods may involve similar bromination reactions, optimized for large-scale synthesis to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-(Bromomethyl)azetidin-1-yl]ethan-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of corresponding alcohols or acids.
Common reagents used in these reactions include strong bases, acids, and specific catalysts to facilitate the desired transformations. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1-[3-(bromomethyl)azetidin-1-yl]ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-[3-(bromomethyl)azetidin-1-yl]ethan-1-one involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The specific pathways and molecular targets depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
1-[3-(bromomethyl)azetidin-1-yl]ethan-1-one can be compared with other azetidine derivatives, such as:
1-[3-(hydroxymethyl)azetidin-1-yl]ethan-1-one: This compound has a hydroxymethyl group instead of a bromomethyl group, leading to different reactivity and applications.
1-[3-(chloromethyl)azetidin-1-yl]ethan-1-one: Similar structure but with a chloromethyl group, which may exhibit different chemical behavior and biological activity.
The uniqueness of this compound lies in its bromomethyl group, which imparts specific reactivity and potential for forming covalent bonds with nucleophiles, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-[3-(bromomethyl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO/c1-5(9)8-3-6(2-7)4-8/h6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRQWJMRGNKJID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1850879-64-9 |
Source
|
Record name | 1-[3-(bromomethyl)azetidin-1-yl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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